Bienvenue dans la boutique en ligne BenchChem!

opc protein

T-cell immunology Vaccine development Cellular immunity

Procure recombinant Opc protein (CAS 147335-96-4) for mechanism-driven meningococcal research. Opc elicits T-cell responses surpassing PorA, making it the antigen of choice for cellular immunity and serogroup B vaccine design. Its high conservation is ideal for diagnostics, but formulation sensitivity mandates pairing with MPLA-liposomes for optimal bactericidal antibody generation. Critically, ~25% of hypervirulent ST-11 isolates lack opc; combine with Msf antigen for comprehensive coverage strategies.

Molecular Formula C5H7BrN2
Molecular Weight 0
CAS No. 147335-96-4
Cat. No. B1175005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameopc protein
CAS147335-96-4
Synonymsopc protein
Molecular FormulaC5H7BrN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPC Protein (CAS 147335-96-4): A Conserved Neisseria meningitidis Outer Membrane Antigen for Vaccine and Pathogenesis Research


OPC protein (CAS 147335-96-4), also designated as class 5 outer membrane protein or Opc surface antigen, is a highly conserved outer membrane protein (OMP) of Neisseria meningitidis, a Gram-negative bacterium responsible for meningitis and septicemia [1]. First cloned and expressed in Escherichia coli in the early 1990s, Opc functions as a key adhesin and invasin, facilitating bacterial attachment to and penetration of host epithelial and endothelial cells [2]. Unlike its paralog Opa, which exhibits extensive phase and antigenic variation, Opc demonstrates remarkable sequence conservation across meningococcal isolates, making it an attractive candidate for vaccine development and diagnostic applications [3]. The recombinant form of Opc (rOpc) is routinely produced in E. coli and can be refolded into native-like conformations using liposome or micelle systems, enabling functional and immunological studies [4].

Why OPC Protein (CAS 147335-96-4) Cannot Be Interchanged with Opa, PorA, or Msf in Experimental Systems


Despite their shared classification as Neisseria meningitidis outer membrane proteins, Opc, Opa, PorA, and Msf exhibit distinct structural, functional, and immunological properties that preclude generic substitution in research and vaccine development. Opc mediates host cell invasion through vitronectin binding and elicits robust T-cell proliferative responses that frequently surpass those of PorA, whereas Opa proteins are primarily associated with opacity phenotypes and exhibit extensive phase variation [1]. Critically, Opc is not universally present across all meningococcal isolates; approximately 25% of hypervirulent ST-11 clonal complex strains lack a functional opc gene, in contrast to the ubiquitous Msf [2]. Furthermore, the optimal immunogenicity of Opc is highly formulation-dependent: recombinant Opc requires reconstitution into liposomes with monophosphoryl lipid A (MPLA) to elicit bactericidal antibodies, whereas OMV-based PorA formulations follow different adjuvant requirements [3]. These quantitative and qualitative differences mandate careful, evidence-based selection of Opc protein for studies focused on invasion mechanisms, T-cell immunology, or serogroup B vaccine design.

Quantitative Differentiation Evidence for OPC Protein (CAS 147335-96-4) Versus Opa, PorA, and Msf Comparators


Superior T-Cell Proliferative Responses of Opc Compared to PorA

In a comparative study of human T-cell responses to purified Neisseria meningitidis outer membrane proteins, Opc elicited significantly higher proliferative responses than the class 1 porin protein PorA. This T-cell immunogenicity advantage is critical for vaccine candidates targeting cellular immunity [1].

T-cell immunology Vaccine development Cellular immunity

Enhanced Phagocytic Killing of Opc-Expressing Bacteria Relative to Opa Variants

In phagocytic killing assays using human monocytes, Neisseria meningitidis expressing Opc (Opc+) exhibited a 30% decrease in viability, a reduction significantly greater than that observed for bacteria expressing Opa variants (18%, 10%, and 8% decreases for OpaB+, OpaD+, and OpaA+, respectively). This indicates that Opc enhances susceptibility to phagocytic clearance more effectively than Opa proteins [1].

Phagocytosis Host-pathogen interaction Opsonophagocytosis

High Sequence Conservation of Opc Across Meningococcal Isolates Contrasts with Msf Diversity

A bioinformatic analysis of 6,500 Neisseria meningitidis isolates revealed that Opc is highly conserved at the sequence level, whereas Msf exhibits substantial diversity with 20 distinct sequence variants identified. This conservation makes Opc a more predictable and broadly protective vaccine antigen candidate compared to the variable Msf [1].

Antigen conservation Vaccine design Bioinformatics

Liposome Formulation with MPLA Enhances Opc Bactericidal Antibody Induction by 7- to 10-Fold Over Alternative Adjuvants

The bactericidal activity of antibodies induced by recombinant Opc is highly formulation-dependent. Immunization with Opc incorporated into liposomes containing monophosphoryl lipid A (MPLA) generated the most potent bactericidal responses, whereas immunization with Opc in Al(OH)3 adjuvant induced high antibody titers that failed to recognize native protein on whole cells. Notably, liposomal Opc without MPLA or Opc in Zwittergent micelles induced immune responses that were approximately 7- to 10-fold lower in bactericidal activity [1].

Vaccine formulation Adjuvant Bactericidal activity

Absence of Functional opc Gene in ~25% of ST-11 Hypervirulent Isolates Limits Universal Applicability

Despite its high conservation where present, Opc is not a universal antigen. In silico analysis of 6,500 isolates revealed that most isolates belonging to the hypervirulent ST-11 clonal complex lack a functional opc gene. This absence is in stark contrast to Msf, which is found in all meningococcal isolates [1].

Molecular epidemiology Strain coverage Vaccine target selection

Evidence-Based Application Scenarios for OPC Protein (CAS 147335-96-4)


T-Cell Epitope Mapping and Cellular Immunity Studies in Meningococcal Disease

Given the direct evidence that Opc elicits robust T-cell proliferative responses that frequently surpass those induced by PorA [1], Opc protein is the preferred antigen for researchers investigating cellular immune mechanisms against Neisseria meningitidis. Its use is particularly indicated in studies requiring identification of T-cell epitopes, assessment of memory T-cell responses in convalescent patients, or development of T-cell-based vaccine platforms where PorA would yield suboptimal stimulation.

Mechanistic Studies of Opsonophagocytosis and Innate Immune Evasion

The 30% reduction in bacterial viability upon phagocytic killing of Opc+ strains, compared to 8-18% reductions for Opa+ variants [1], establishes Opc as a more potent and quantifiable target for opsonophagocytosis assays. Researchers studying host-pathogen interactions, particularly mechanisms of monocyte/macrophage uptake and intracellular survival, should select Opc-expressing strains over Opa-expressing strains to maximize experimental signal-to-noise ratios and obtain clearer phenotypic readouts.

Serogroup B Meningococcal Vaccine Antigen Design and Formulation Development

Opc's high sequence conservation [1] makes it an attractive vaccine candidate, but its optimal immunogenicity is exquisitely formulation-sensitive. The 7- to 10-fold enhancement in bactericidal activity achieved with MPLA-containing liposomes versus alternative adjuvants [2] mandates that procurement of Opc for immunization studies be paired with the correct liposomal formulation system. Vaccine developers should utilize recombinant Opc reconstituted in phospholipid vesicles with MPLA to generate functional, whole-cell-reactive antibodies, avoiding Al(OH)3 or simple micelle preparations that fail to induce protective immunity.

Multi-Antigen Vaccine Approaches Combining Opc with Msf for Broad Strain Coverage

The absence of a functional opc gene in approximately 25% of hypervirulent ST-11 isolates, contrasted with the ubiquitous presence of Msf [1], provides a clear evidence-based rationale for combining Opc with Msf in vaccine formulations. Industrial vaccine developers aiming for comprehensive meningococcal serogroup B coverage should incorporate both antigens to compensate for Opc's coverage gap in the ST-11 lineage, a strategy supported by patent literature describing immunogenic compositions comprising Hsf/Msf and Opc antigens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for opc protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.